![molecular formula C17H12FNO5S2 B2883719 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid CAS No. 882747-66-2](/img/structure/B2883719.png)
3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid (3FSTA) is a small molecule that has gained attention in recent years due to its potential applications in a variety of scientific research fields. This molecule is a member of the thiophenecarboxylic acid family, which is a group of compounds that have been extensively studied for their various biological and pharmacological properties. 3FSTA has been shown to possess unique properties that make it a promising candidate for use in drug discovery and development, as well as in the study of biological processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid involves the reaction of 3-fluorophenylsulfonyl chloride with 4-aminophenol to form 4-{[(3-Fluorophenyl)sulfonyl]amino}phenol. This intermediate is then reacted with 2-thiophenecarboxylic acid to form the final product.
Starting Materials
3-fluorophenylsulfonyl chloride, 4-aminophenol, 2-thiophenecarboxylic acid
Reaction
Step 1: 3-fluorophenylsulfonyl chloride is reacted with 4-aminophenol in the presence of a base such as triethylamine to form 4-{[(3-Fluorophenyl)sulfonyl]amino}phenol., Step 2: 4-{[(3-Fluorophenyl)sulfonyl]amino}phenol is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final product, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid.
科学研究应用
3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been studied for its potential applications in a variety of scientific research fields. For example, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been found to possess unique properties that make it a promising candidate for use in drug discovery and development. In particular, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been shown to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been studied for its potential applications in the study of biological processes, such as gene expression, cell signaling, and protein-protein interactions. 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has also been studied for its potential applications in the development of therapeutic agents, such as antibiotics, antivirals, and antifungals.
作用机制
The exact mechanism of action of 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid is not yet fully understood. However, it is believed that 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of pro-inflammatory leukotrienes. 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has also been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in cell signaling pathways.
生化和生理效应
The biochemical and physiological effects of 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid have been studied in various cell types and animal models. In general, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been found to possess anti-inflammatory, anti-oxidative, and anti-cancer properties. For example, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been shown to reduce inflammation in a variety of animal models, including mice and rats. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid has been found to possess anti-oxidative properties, which may be beneficial in the prevention and treatment of various diseases.
实验室实验的优点和局限性
The advantages of using 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid in laboratory experiments include its low cost and easy availability. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid can be easily synthesized using a variety of methods, and its unique properties make it a promising candidate for use in drug discovery and development. The main limitation of using 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid in laboratory experiments is its lack of specificity, as it has been shown to inhibit the activity of multiple enzymes. Additionally, the exact mechanism of action of 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid is not yet fully understood, which can make it difficult to interpret the results of experiments.
未来方向
The potential future directions for 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid include further research into its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid may be useful in the study of biological processes, such as gene expression, cell signaling, and protein-protein interactions. Furthermore, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid may be useful in the development of therapeutic agents, such as antibiotics, antivirals, and antifungals. Finally, 3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid may be useful in the prevention and treatment of various diseases, such as cancer, inflammation, and oxidative stress.
属性
IUPAC Name |
3-[4-[(3-fluorophenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO5S2/c18-11-2-1-3-14(10-11)26(22,23)19-12-4-6-13(7-5-12)24-15-8-9-25-16(15)17(20)21/h1-10,19H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGBPJPOWUVYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-{[(3-Fluorophenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2883636.png)
![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2883637.png)
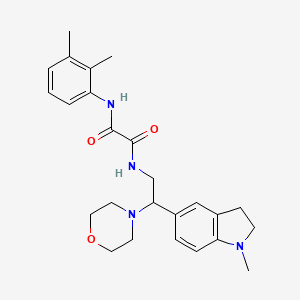
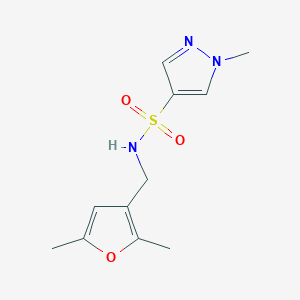
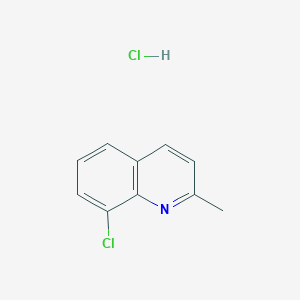
![Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate](/img/structure/B2883642.png)
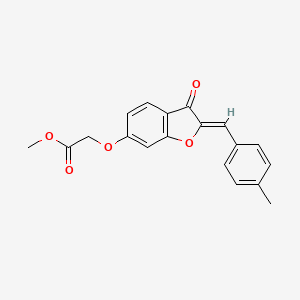
![1-[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2883644.png)
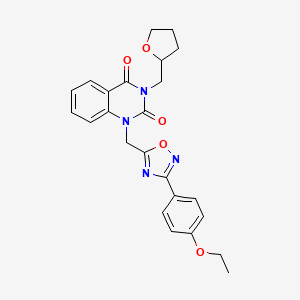
![2,4-dichloro-5-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2883651.png)
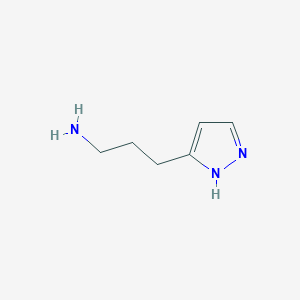
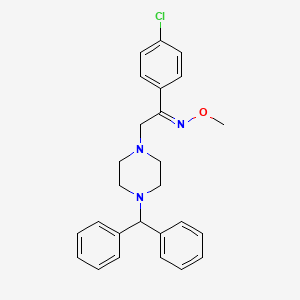
![(3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2883657.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2883659.png)